molecular formula C9H7NO3 B13660457 5-Methylbenzo[c]isoxazole-3-carboxylic Acid

5-Methylbenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B13660457
M. Wt: 177.16 g/mol
InChI Key: WBYHIUGZRFRYJE-UHFFFAOYSA-N
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Description

5-Methylbenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzo[c]isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylbenzo[c]isoxazole-3-carboxylic Acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[c]isoxazole-5-carboxylic Acid
  • 5-Phenylisoxazole-3-carbohydrazide
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester

Uniqueness

5-Methylbenzo[c]isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(9(11)12)13-10-7/h2-4H,1H3,(H,11,12)

InChI Key

WBYHIUGZRFRYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(ON=C2C=C1)C(=O)O

Origin of Product

United States

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